molecular formula C19H25N3O2 B2390532 (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1786253-83-5

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2390532
CAS No.: 1786253-83-5
M. Wt: 327.428
InChI Key: HBRXVVVAGPHGDR-UHFFFAOYSA-N
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Description

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic molecule that features a pyrazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the coupling of these two moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: is unique due to its combination of a pyrazole ring and an azepane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a pyrazole derivative known for its diverse biological activities. Pyrazole compounds have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O5C_{20}H_{26}N_2O_5, with a molecular weight of 374.44 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H26N2O5C_{20}H_{26}N_2O_5
Molecular Weight374.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Dayam et al. (2007) highlighted that similar compounds demonstrated activity against various bacterial strains. The compound under consideration has shown promising results in preliminary tests against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study involving molecular docking simulations found that compounds with a similar structure exhibited excellent anti-inflammatory properties, suggesting that this compound could also possess this activity .

Antioxidant Activity

Antioxidant assays conducted on related pyrazole compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity can be attributed to the presence of the pyrazole nucleus, which stabilizes free radicals through resonance .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.
  • Anti-inflammatory Mechanism : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

Target ProteinBinding Affinity (kcal/mol)
COX-2-8.5
HIV Integrase-9.2
Bacterial DNA Gyrase-7.8

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting inflammation and infectious diseases.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXVVVAGPHGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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